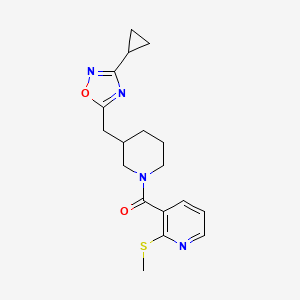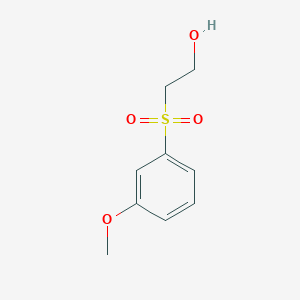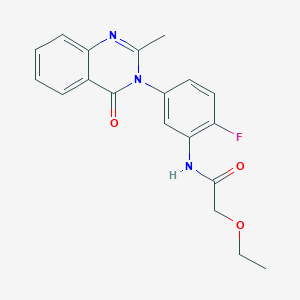
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered significant interest in the fields of chemistry and biology. This compound features a pyrimidine ring, a phenyl group substituted with a dioxaborolane moiety, and a urea linkage. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in scientific research.
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated pyrimidine.
Attachment of the dioxaborolane moiety: This step involves the reaction of the phenyl group with a dioxaborolane reagent under mild conditions.
Formation of the urea linkage: The final step involves the reaction of the pyrimidine-phenyl-dioxaborolane intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing flow chemistry techniques for better control over reaction conditions.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of various biaryl derivatives.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, mild oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups. This dual functionality allows the compound to modulate various biological pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar compounds to 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea include:
1-(Pyrimidin-2-yl)-3-phenylurea: Lacks the dioxaborolane moiety, making it less versatile in coupling reactions.
1-(Pyrimidin-2-yl)-3-(4-bromophenyl)urea: Contains a bromine atom instead of the dioxaborolane moiety, which affects its reactivity and applications.
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea: Similar structure but with a thiourea linkage, which can alter its biological activity.
The uniqueness of this compound lies in its combination of a pyrimidine ring, a phenyl group with a dioxaborolane moiety, and a urea linkage, providing a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
1-pyrimidin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN4O3/c1-16(2)17(3,4)25-18(24-16)12-6-8-13(9-7-12)21-15(23)22-14-19-10-5-11-20-14/h5-11H,1-4H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOVEWOGGCEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2506295.png)

![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)
![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/new.no-structure.jpg)


![1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B2506305.png)


![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)
